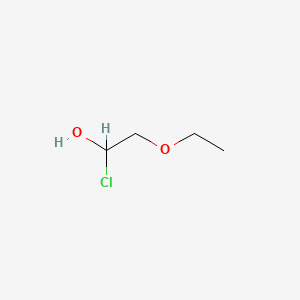

1-Chloro-2-ethoxyethanol

Description

Contextualization within Halogenated Ethers and Ethylene (B1197577) Glycol Ethers Research

1-Chloro-2-ethoxyethanol is classified as a halogenated ether, a group of organic compounds containing an ether linkage and at least one halogen atom. wikipedia.orgontosight.ai Halogenated ethers are known for their diverse applications, ranging from anesthetics like isoflurane (B1672236) and sevoflurane (B116992) to flame retardants. wikipedia.org The presence of both an ether and a halogen imparts unique chemical properties that are leveraged in various synthetic pathways.

The compound is also a derivative of ethylene glycol ethers, a class of solvents recognized for their ability to dissolve a wide range of substances, including oils, resins, and waxes. cdc.govatamankimya.com Ethylene glycol ethers, such as 2-ethoxyethanol (B86334), are produced by reacting ethylene oxide with an alcohol. atamankimya.comwikipedia.org Research in this area often focuses on their solvent properties, industrial applications, and, more recently, their atmospheric photo-oxidation and potential to form secondary organic aerosols. atamankimya.comku.dk The study of this compound contributes to the broader understanding of how the introduction of a halogen atom modifies the characteristic properties and reactivity of ethylene glycol ethers. ontosight.ai

Historical Perspectives in Synthetic Chemistry

The synthesis of chloroethers has been a subject of study for an extended period. Early methods for preparing similar compounds, such as ethyl chloroacetate, involved the reaction of chloroacetic acid with ethanol (B145695) in the presence of an acid catalyst. The thermal decomposition of related chloroethers was investigated in the mid-20th century to understand their reaction kinetics and mechanisms.

While specific historical details on the first synthesis of this compound are not extensively documented in readily available literature, its preparation is based on established chemical principles. A common synthetic route involves the reaction of chloroacetaldehyde (B151913) with ethanol. ontosight.ai Another approach is the halide exchange reaction, where a precursor like 1-bromo-2-ethoxyethane is reacted with a chloride source. The compound has been utilized as an intermediate in the synthesis of more complex molecules. For instance, it has been used in the synthesis of ruthenium-based catalysts, where it serves as a solvent in the reaction mixture. rsc.org

Significance of the Chloro and Ethoxy Functionalities in Chemical Design

The chemical behavior of this compound is dictated by its two functional groups: the chloro group and the ethoxy group. ontosight.aiontosight.ai

The chloro group is a good leaving group in nucleophilic substitution reactions. This reactivity makes this compound a valuable precursor for introducing the 2-ethoxyethyl moiety into other molecules. ontosight.ai For example, the chlorine atom can be readily displaced by other nucleophiles to form a variety of derivatives. This reactivity is a cornerstone of its utility in organic synthesis.

The ethoxy group influences the compound's solubility and polarity. The ether linkage can form hydrogen bonds with protic solvents, affecting its miscibility. txst.edu The ethoxy group also plays a role in the molecule's conformational preferences and can influence the reactivity of the adjacent carbon atom bearing the chlorine. In the context of atmospheric chemistry, the hydrogen atoms on the ethoxy group are sites for radical abstraction, initiating oxidation pathways. ku.dk

The combination of these two functionalities in a single, relatively simple molecule provides a versatile building block for chemists to construct more complex and functionally diverse molecules for applications in pharmaceuticals, agrochemicals, and materials science. ontosight.ai

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C4H9ClO |

| Molecular Weight | 108.57 g/mol |

| CAS Number | 628-34-2 |

| Normal Boiling Point | Data not available |

| Normal Melting Point | Data not available |

This table is interactive. Click on the headers to sort the data.

Data sourced from Cheméo. chemeo.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

93858-55-0 |

|---|---|

Molecular Formula |

C4H9ClO2 |

Molecular Weight |

124.56 g/mol |

IUPAC Name |

1-chloro-2-ethoxyethanol |

InChI |

InChI=1S/C4H9ClO2/c1-2-7-3-4(5)6/h4,6H,2-3H2,1H3 |

InChI Key |

KGYLDJSTXOWMEJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC(O)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Chloro 2 Ethoxyethanol

Chlorination Routes

The conversion of diols to their corresponding chloro-derivatives is a fundamental strategy for synthesizing 1-Chloro-2-ethoxyethanol, which is more systematically named 2-(2-chloroethoxy)ethanol (B196239). This typically involves the selective chlorination of diethylene glycol.

Chlorination of 2-Ethoxyethanol (B86334): Mechanistic Insights and Optimization

The synthesis of 2-(2-chloroethoxy)ethanol can be achieved via the chlorination of diethylene glycol using hydrogen chloride. google.com This process is a nucleophilic substitution reaction where the hydroxyl group of diethylene glycol is replaced by a chlorine atom. The reaction is often challenging due to the potential for byproduct formation, including the dichlorinated derivative, 1,2-bis(2-chloroethoxy)ethane. google.com

Optimization of this route focuses on maximizing the yield of the desired mono-chlorinated product. Key parameters include the molar ratio of reactants, reaction temperature, and the method of product purification. Industrial processes have been developed that involve extracting the resulting 2-(2-chloroethoxy)ethanol from the reaction mixture with specific solvents, such as aliphatic chlorinated hydrocarbons or aromatic hydrocarbons, followed by distillation to achieve high purity. google.com This extraction step is crucial for separating the product from unreacted diethylene glycol and byproduct glycols, which can be difficult to separate by distillation alone. google.com

Utilization of Thionyl Chloride and Phosphorus Pentachloride in Synthesis

Stronger chlorinating agents like thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are also employed for the synthesis of 2-(2-chloroethoxy)ethanol from diethylene glycol. google.comgoogleapis.com These reagents offer different reaction profiles and conditions compared to using hydrogen chloride.

The reaction of diethylene glycol with thionyl chloride is a common laboratory and industrial method. googleapis.com The reaction can be carried out in the presence of a base like pyridine (B92270) in a solvent such as 1,4-dioxane (B91453) at elevated temperatures (e.g., 80°C). chemicalbook.com The mechanism involves the formation of a chlorosulfite ester intermediate, which then undergoes an internal nucleophilic attack by the chloride ion.

Phosphorus pentachloride can also be used, often in conjunction with phosphoryl chloride, to chlorinate alcohols. oup.com This method is typically reserved for specific applications where other chlorinating agents may not be effective.

The choice of chlorinating agent depends on factors such as desired yield, reaction conditions, and the scale of the synthesis.

Table 1: Comparison of Chlorination Agents for Diethylene Glycol

| Reagent | Typical Conditions | Key Features |

| Hydrogen Chloride (HCl) | Reaction with diethylene glycol, followed by solvent extraction. google.com | Industrially applicable; selectivity can be an issue. google.com |

| Thionyl Chloride (SOCl₂) | Often used with a base (e.g., pyridine) in a solvent like dioxane at ~80°C. googleapis.comchemicalbook.com | Good yields; generates gaseous byproducts (SO₂ and HCl). |

| Phosphorus Pentachloride (PCl₅) | Used in a solvent like phosphoryl chloride, often with heating. oup.com | Powerful chlorinating agent; solid reagent can be difficult to handle. |

Ethylene (B1197577) Oxide-Based Syntheses

The ring-opening of ethylene oxide provides an alternative pathway to construct the 2-(2-chloroethoxy)ethanol molecule.

Reaction of Ethylene Oxide with Hydrochloric Acid in Ethanol (B145695): Catalysis and Yield Enhancement

A key method in this category involves the reaction of ethylene oxide with 2-chloroethanol (B45725). chemicalbook.com In this synthesis, 2-chloroethanol acts as the nucleophile that attacks and opens the ethylene oxide ring. This reaction builds the ether linkage and the terminal alcohol group in a single step.

To enhance the reaction rate and selectivity, acid catalysts are often employed. Boron trifluoride diethyl etherate has been documented as an effective catalyst for this reaction, allowing the process to proceed at moderate temperatures (45-55°C). chemicalbook.com The reaction of ethylene oxide with ethylene chlorohydrin in the presence of an acid catalyst is a known method, though it can suffer from low selectivity and the formation of byproducts. google.com The careful control of stoichiometry and temperature is essential to maximize the yield of the desired product and minimize the formation of higher-order ethoxylation products (polyglycols).

Emerging and Sustainable Synthetic Approaches

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient processes.

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of 2-(2-chloroethoxy)ethanol aims to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. acs.org

Key considerations include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic routes are generally superior to stoichiometric ones in this regard. acs.org

Use of Safer Solvents : Replacing hazardous solvents like chlorinated hydrocarbons or volatile aromatic compounds with greener alternatives such as water, ethanol, or less toxic options is a primary goal. tandfonline.com Some modern syntheses utilize 2-ethoxyethanol itself as a solvent. researchgate.nettaylorandfrancis.com

Catalysis : The use of catalysts, as seen in the ethylene oxide route, is preferred over stoichiometric reagents because they are used in small amounts and can be recycled, reducing waste. acs.orgchemie-brunschwig.ch

Renewable Feedstocks : An emerging approach involves the electrochemical synthesis of ethylene oxide from ethanol, a renewable substrate. nsf.gov This process can generate 2-chloroethanol, a key precursor for 2-(2-chloroethoxy)ethanol, through electrochlorination. This pathway offers a potential route to the target molecule that is more sustainable by utilizing renewable energy and feedstocks. nsf.gov

By focusing on these principles, chemists aim to develop manufacturing processes for 2-(2-chloroethoxy)ethanol that are not only economically viable but also environmentally responsible. researchgate.net

Novel Catalytic Systems for Selective Formation

The formation of this compound typically involves a two-stage process: the initial synthesis of its precursor, 2-ethoxyethanol, followed by the selective chlorination of the terminal hydroxyl group. Novel catalytic systems are being explored for both stages to enhance reaction rates, improve selectivity, and align with the principles of green chemistry.

The primary route for the precursor, 2-ethoxyethanol, involves the reaction of ethanol with ethylene oxide using a catalyst. europa.euatamankimya.com The main challenge in this ethoxylation step is to control the degree of polymerization to selectively form the mono-ethoxylated product and prevent the formation of higher-order glycol ethers.

Recent research has focused on catalysts that yield a narrow distribution of ethoxylation products. While conventional alkaline catalysts like potassium hydroxide (B78521) are widely used, newer proprietary catalyst systems have demonstrated superior performance. nih.gov

Research Findings on Ethoxylation Catalysts:

A study comparing various catalysts for the ethoxylation of C12-C14 primary alcohols found that certain novel catalysts provided a narrower oligomer distribution compared to conventional options. nih.gov This principle is directly applicable to the synthesis of the 2-ethoxyethanol precursor, where minimizing byproducts is crucial. The results indicated that catalysts designated MCT-09 and NAE-03 were particularly effective. nih.gov

| Catalytic System | Key Research Finding | Advantage | Source |

|---|---|---|---|

| Conventional (e.g., KOH) | Produces a broader distribution of ethoxylated products. | Well-established and widely used. | nih.gov |

| MCT-09 | Results in a narrower oligomer distribution. | Higher selectivity for the desired mono-ethoxylated product. | nih.gov |

| NAE-03 | Achieves a narrower oligomer distribution and excellent wetting properties. | Improved product purity and functionality. | nih.gov |

| Calcium-based Catalysts (e.g., Ca-amide) | Highly active for ethylene oxide polymerization, even at lower temperatures (0–50 °C). acs.org | High activity and potential for controlled synthesis of specific chain lengths. acs.org | acs.org |

The second critical step is the selective chlorination of 2-ethoxyethanol. This involves replacing the terminal hydroxyl group with a chlorine atom while leaving the ether bond intact. Traditional chlorinating agents include thionyl chloride and hydrogen chloride. chemicalbook.comgoogle.com Novel approaches focus on improving the selectivity and efficiency of this transformation to minimize the formation of undesirable byproducts.

One innovative strategy involves the temporary protection of hydroxyl groups to direct chlorination to the desired position. A borate-mediated synthesis route has been described for the chlorination of diethylene glycol, a structurally related compound. This method uses boric acid to form a triborate ester, which sterically hinders the formation of polychlorinated byproducts. After chlorination with thionyl chloride, the ester is hydrolyzed to yield the target monochlorinated product with high purity and efficiency.

| Method | Reagents | Reaction Conditions | Yield / Purity | Key Feature | Source |

|---|---|---|---|---|---|

| Direct Chlorination | Triethylene glycol, Thionyl chloride (SOCl₂) | 70 °C for 6 hours | 84% Yield | A standard method for converting alcohols to chlorides. | chemicalbook.com |

| Borate-Mediated Chlorination | Diethylene glycol (DEG), Metaboric anhydride, SOCl₂ | Protection: 110–120 °C; Chlorination: 15–30 °C | 75–78% Yield; 97–98% Purity | Borate ester protection minimizes byproduct formation (<0.8%). | |

| Palladium-Catalyzed Coupling | 2,6-bis(1′-methylbenzimidazolyl)-4-bromopyridine, Palladium nitrate | Reflux in 2-ethoxyethanol for 6 hours | Not Applicable (synthesis of a catalyst) | Demonstrates the use of 2-ethoxyethanol as a solvent in advanced catalyst synthesis. rsc.org | rsc.org |

Chemical Reactivity and Reaction Mechanisms of 1 Chloro 2 Ethoxyethanol

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental class of reactions for 1-Chloro-2-ethoxyethanol, involving the replacement of the chlorine atom, a good leaving group, by a nucleophile.

The displacement of the chloride ion from this compound typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This is characteristic of primary alkyl halides.

In an SN2 reaction, the rate of reaction is dependent on the concentration of both the substrate (this compound) and the incoming nucleophile. ulethbridge.ca The reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the carbon-chlorine bond breaks. ulethbridge.ca

The rate law for this process is given as: Rate = k[CH3CH2OCH2CH2Cl][Nu] where 'k' is the second-order rate constant and '[Nu]' is the concentration of the nucleophile.

SN2 reactions are fastest for methyl and primary halides and are significantly slowed or inhibited for tertiary halides due to steric hindrance. ulethbridge.ca The transition state of the SN2 reaction involves a pentacoordinate carbon atom, and its stability is crucial to the reaction's activation energy.

In contrast, a unimolecular (SN1) mechanism is highly unlikely for this compound. The SN1 pathway involves the initial, rate-determining formation of a carbocation intermediate. ulethbridge.ca Primary carbocations are inherently unstable, making this pathway energetically unfavorable compared to the SN2 mechanism.

The carbon-chlorine bond in this compound is susceptible to attack by various nucleophiles, leading to the formation of a range of derivatives.

Formation of Alcohols: In the presence of water or hydroxide (B78521) ions, this compound can undergo hydrolysis to form 2-ethoxyethanol (B86334). The hydrolysis of simple halogenated aliphatic compounds generally proceeds through nucleophilic substitution, where water acts as the nucleophile. europa.eu In a basic medium, the stronger nucleophile, hydroxide ion (OH⁻), accelerates the reaction. A structurally similar compound, bis(2-chloroethyl)ether, reacts with sodium ethoxide via a nucleophilic substitution mechanism to produce bis(2-ethoxyethyl)ether. mdpi.com

Formation of Amines: Amines, with a lone pair of electrons on the nitrogen atom, are effective nucleophiles that react with this compound. The reaction with an amine, such as ethylamine, involves a nucleophilic attack by the amine on the carbon atom bearing the chlorine. chemguide.co.uk This addition is followed by the elimination of the chloride ion. chemguide.co.uk The initial product is a substituted ammonium (B1175870) salt, which is then deprotonated by another molecule of the amine acting as a base to yield the final substituted amine product and an ammonium chloride salt. chemguide.co.uk For instance, the reaction with a generic primary amine (R-NH₂) would yield N-(2-ethoxyethyl)-amine.

The principles of regioselectivity and stereoselectivity are key to understanding the products of substitution reactions.

Regioselectivity: This refers to the preference for reaction at one site over another. youtube.com In the case of this compound, there are two primary carbons, but only one is activated towards nucleophilic attack by the attached chlorine atom. Therefore, nucleophilic substitution reactions are highly regioselective, with the nucleophile attacking the C1 carbon (the one bonded to chlorine) and displacing the chloride ion.

Stereoselectivity: This describes the preferential formation of one stereoisomer over another. youtube.com For a typical SN2 reaction occurring at a chiral center, an inversion of stereochemistry is observed due to the "backside attack" of the nucleophile. ulethbridge.ca However, the C1 carbon of this compound is not a stereocenter as it is bonded to two hydrogen atoms. Consequently, while the reaction proceeds with a specific stereochemistry (backside attack), it does not result in the formation of different stereoisomers, making the concept of stereoselectivity in this specific context moot.

Elimination Reactions

Alongside substitution, this compound can undergo elimination reactions (dehydrochlorination) to form an alkene, specifically ethoxyethene (ethyl vinyl ether).

Elimination reactions can proceed through two primary mechanisms: unimolecular (E1) and bimolecular (E2). libretexts.org

E2 Pathway: This mechanism is favored for primary alkyl halides like this compound. The E2 reaction is a single-step, concerted process where a base removes a proton from the beta-carbon (the carbon adjacent to the one with the leaving group) at the same time as the C-Cl bond breaks and a π-bond forms. libretexts.orgiitk.ac.in The rate of an E2 reaction is dependent on the concentrations of both the alkyl halide and the base (Rate = k[Alkyl Halide][Base]). iitk.ac.in

E1 Pathway: The E1 mechanism involves a two-step process, with the formation of a carbocation intermediate being the slow, rate-determining step. iitk.ac.innerdfighteria.info Because primary carbocations are unstable, the E1 pathway is not a significant route for the elimination of primary alkyl halides. nerdfighteria.infolibretexts.org

Therefore, the formation of ethoxyethene from this compound predominantly occurs via the E2 mechanism.

The competition between substitution (SN2) and elimination (E2) is heavily influenced by the reaction conditions.

| Condition | Influence on E2 Reactions | Rationale |

| Base Strength | Favored by strong bases (e.g., OH⁻, OR⁻). iitk.ac.inlibretexts.org | The base is directly involved in the rate-determining step of the E2 reaction. Stronger bases accelerate this step. iitk.ac.in |

| Base Size | Favored by sterically hindered (bulky) bases (e.g., potassium tert-butoxide). | Bulky bases find it difficult to act as nucleophiles (due to steric hindrance), thus favoring their role as a base to abstract a proton, promoting elimination over substitution. |

| Temperature | Favored by high temperatures. masterorganicchemistry.com | Elimination reactions lead to an increase in the number of molecules, resulting in a positive entropy change. According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a higher temperature makes the TΔS term more significant, favoring elimination. |

| Solvent | Less polar or polar aprotic solvents are generally preferred. | Polar protic solvents can solvate the base, reducing its strength and effectiveness in the E2 mechanism. Polar aprotic solvents can increase the rate of E2 reactions. iitk.ac.in |

By manipulating these conditions, the yield of the elimination product, ethoxyethene, can be maximized over the substitution product, 2-ethoxyethanol. For example, using a strong, bulky base like potassium tert-butoxide in a less polar solvent at an elevated temperature would strongly favor the E2 pathway.

Hydrolysis Pathways

Hydrolysis of this compound involves the cleavage of the carbon-chlorine bond by water. This process can be influenced by the pH of the solution, proceeding through different mechanisms in the presence of acids or bases.

Acid- and Base-Catalyzed Hydrolysis Mechanisms

The hydrolysis of chloroalkanes can proceed through nucleophilic substitution mechanisms, typically designated as SN1 or SN2. europa.eu In an acidic medium, the reaction mechanism for a similar compound, 1-chloro-1-ethoxyethane (B1615817), is described as SN1. This pathway involves the protonation of the ethoxy oxygen, which enhances the leaving group's ability, leading to the formation of a carbocation intermediate that subsequently reacts with water. While specific studies on this compound are not prevalent, its structure suggests it would likely undergo nucleophilic substitution. europa.eu

Under basic conditions, the hydrolysis mechanism often involves the direct nucleophilic attack of a hydroxide ion (HO⁻) on the carbon atom bearing the chlorine atom. europa.eu This is characteristic of an SN2 mechanism. However, for some chloroethers, reactivity in alkaline conditions can be limited. For instance, the base-mediated hydrolysis of 1-chloro-1-ethoxyethane shows limited reactivity. The specific pathway for this compound would be dependent on reaction conditions and the relative stability of potential intermediates.

Formation of 2-Ethoxyethanol and Hydrochloric Acid

The primary products of the complete hydrolysis of this compound are 2-Ethoxyethanol and hydrochloric acid. The reaction involves the nucleophilic displacement of the chloride ion by a water molecule or a hydroxide ion, leading to the substitution of the chlorine atom with a hydroxyl group. europa.eu This transformation yields 2-Ethoxyethanol, and the displaced chloride ion combines with a proton from the water or hydronium ion to form hydrochloric acid.

Table 1: Hydrolysis of this compound

| Condition | Proposed Mechanism | Primary Products |

|---|---|---|

| Acidic (e.g., H₂SO₄) | SN1-like | 2-Ethoxyethanol, Hydrochloric Acid |

Electrophilic Reactions

In the context of its reactions, this compound typically acts as an electrophile. The carbon atom bonded to the electronegative chlorine atom is electron-deficient and thus susceptible to attack by nucleophiles.

Investigation of Functional Group Transformations

The electrophilic nature of the C-Cl bond in this compound allows for a variety of functional group transformations through nucleophilic substitution reactions. Various nucleophiles can displace the chloride ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. For example, reaction with an azide (B81097) ion (N₃⁻) could yield 2-ethoxyethyl azide, a transformation noted for similar chloro compounds.

The ether and alcohol functional groups within the molecule are generally stable under these conditions but can influence the reaction's regioselectivity and rate. The presence of the ether oxygen atom may affect the stability of carbocation intermediates if an SN1 pathway is involved. Such reactions are fundamental in synthetic organic chemistry for building more complex molecular architectures from simple chloroalkane precursors. elte.hu

Table 2: Examples of Nucleophilic Substitution on this compound

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | 2-Ethoxyethanol |

| Alkoxide | Sodium Ethoxide (NaOCH₂CH₃) | 1,2-Diethoxyethane |

| Cyanide | Sodium Cyanide (NaCN) | 3-Ethoxypropanenitrile |

Radical Reactions

Radical reactions involving this compound are typically initiated by providing enough energy, such as heat or UV light, to break a chemical bond homolytically.

Homolytic Cleavage and Radical Intermediates

The most likely bond to undergo homolytic cleavage in this compound is the carbon-chlorine (C-Cl) bond, as it is generally weaker than C-C, C-O, or C-H bonds within the molecule. At elevated temperatures, this bond can break, generating a 2-ethoxyethyl radical and a chlorine radical.

Reaction: CH₃CH₂OCH₂CH₂Cl → CH₃CH₂OCH₂CH₂• + •Cl

These radical intermediates are highly reactive and can participate in a variety of subsequent reactions, such as hydrogen abstraction from other molecules or recombination to form different products. researchgate.netacs.org The study of such radical reactions is crucial for understanding the compound's thermal stability and its behavior in atmospheric or combustion chemistry, where radical-initiated oxidation processes are common. researchgate.net

Spectroscopic Characterization and Structural Elucidation of 1 Chloro 2 Ethoxyethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For 1-Chloro-2-ethoxyethanol, both ¹H and ¹³C NMR are employed for the fundamental assignment of its structure, while advanced 2D-NMR techniques can offer deeper insights into its conformational dynamics.

¹H NMR and ¹³C NMR Spectral Analysis for Structural Assignment

The ¹H NMR spectrum of this compound (C₄H₉ClO) provides critical information regarding the number of distinct proton environments, their neighboring protons (spin-spin coupling), and their electronic surroundings. The structure, CH₃CH₂OCH₂CH₂Cl, suggests four unique proton signals.

A triplet corresponding to the methyl protons (CH₃) is expected due to coupling with the adjacent methylene (B1212753) (CH₂) group.

A quartet from the methylene protons of the ethoxy group (-OCH₂CH₃) arises from coupling with the methyl protons.

Two triplets are anticipated for the two methylene groups on the chloroethoxy moiety (-OCH₂CH₂Cl), as each is coupled to the other. The methylene group closer to the electronegative chlorine atom is expected to appear at a higher chemical shift (downfield) compared to the one adjacent to the ether oxygen.

Similarly, the ¹³C NMR spectrum is expected to show four distinct signals, one for each carbon atom in a unique chemical environment. The carbon atom bonded to the chlorine atom would typically be the most deshielded and thus appear at the highest chemical shift value.

| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| CH₃- | Triplet | ~15 |

| -OCH₂-CH₃ | Quartet | ~67 |

| -O-CH₂-CH₂Cl | Triplet | ~71 |

| -CH₂-Cl | Triplet | ~43 |

Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used. The values presented are approximate and based on typical ranges for similar functional groups.

Advanced NMR Techniques (2D-NMR) for Conformational Studies

A COSY spectrum would reveal correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between the methyl and the adjacent methylene protons of the ethoxy group, and between the two methylene protons of the chloroethoxy fragment, thus confirming their connectivity. researchgate.net

An HSQC spectrum correlates proton signals with the carbon atoms to which they are directly attached. This powerful technique would definitively link each proton resonance to its corresponding carbon signal, solidifying the assignments made from the 1D spectra. hmdb.ca These 2D-NMR methods are instrumental in resolving any ambiguities that might arise from overlapping signals in the 1D spectra of more complex molecules. copbela.organaxlab.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Identification of Functional Groups and Vibrational Modes

The IR spectrum of this compound is characterized by several key absorption bands that correspond to the vibrational modes of its functional groups. nist.govlibretexts.org

C-H Stretching: The region between 2850 and 3000 cm⁻¹ typically shows strong absorptions corresponding to the stretching vibrations of the C-H bonds in the alkyl groups. docbrown.infodocbrown.info

C-O-C Stretching: A prominent and characteristic strong absorption band for the ether linkage (C-O-C) is expected in the fingerprint region, generally between 1070 and 1150 cm⁻¹. docbrown.info This is one of the most diagnostic peaks for identifying an ether functional group.

C-Cl Stretching: The stretching vibration of the carbon-chlorine bond (C-Cl) typically appears as a medium to strong absorption in the lower frequency region of the spectrum, usually between 600 and 800 cm⁻¹. The exact position can be influenced by the conformation of the molecule.

The absence of a broad absorption band in the 3200-3600 cm⁻¹ region confirms the absence of a hydroxyl (-OH) group, distinguishing it from related alcohol compounds.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Alkyl) | 2850-3000 | Strong |

| C-O-C Stretch (Ether) | 1070-1150 | Strong |

| C-Cl Stretch | 600-800 | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a compound.

Fragmentation Patterns and High-Resolution Mass Spectrometry for Molecular Formula Confirmation

The mass spectrum of this compound will exhibit a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a pair of peaks ([M]⁺ and [M+2]⁺) separated by two mass units, with a characteristic intensity ratio of approximately 3:1. docbrown.info

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for ethers include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond. docbrown.info For this compound, some expected fragment ions would include:

Loss of the ethyl group ([M - CH₂CH₃]⁺)

Loss of the chloroethyl group ([M - CH₂CH₂Cl]⁺)

Cleavage of the C-O bond to form [CH₃CH₂O]⁺ or [CH₂CH₂Cl]⁺ ions.

The base peak (the most intense peak) is often a stable fragment. For 1-Chloro-2-ethoxyethane, the peak at m/z 59 is prominent. nih.gov

High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion with high precision. This is crucial for unambiguously confirming the molecular formula of the compound. The theoretical exact mass of this compound (C₄H₉³⁵ClO) is 108.03419 Da. nih.gov An experimental HRMS measurement that matches this value provides strong evidence for the assigned molecular formula.

| Ion | m/z (Mass-to-Charge Ratio) | Significance |

| [C₄H₉³⁵ClO]⁺ | 108 | Molecular Ion ([M]⁺) |

| [C₄H₉³⁷ClO]⁺ | 110 | Isotopic Molecular Ion ([M+2]⁺) |

| [C₂H₅O]⁺ | 45 | Fragment from C-O bond cleavage |

| [C₂H₄Cl]⁺ | 63/65 | Fragment from C-O bond cleavage |

| [C₃H₇O]⁺ | 59 | Prominent fragment |

X-ray Crystallography

Crystal Structure Analysis and Molecular Geometry of Derivatives

A notable example is the synthesis and crystallographic characterization of 4-(2-(2-(2-formylphenoxy)ethoxy)ethoxy)phthalonitrile. scispace.com This compound was synthesized in a multi-step process where 2-(2-chloroethoxy)ethanol (B196239) was a key starting material. scispace.com The resulting phthalonitrile (B49051) derivative was obtained as a single crystal, which allowed for detailed X-ray analysis. scispace.comresearchgate.net

The crystal structure of this derivative provides a clear picture of the conformation of the ethoxy-ethoxy chain. The experimental crystallographic data, including bond lengths and angles, were found to be in excellent agreement with theoretical values calculated using Density Functional Theory (DFT), confirming the determined structure. scispace.com

The molecular structure of 4-(2-(2-(2-formylphenoxy)ethoxy)ethoxy)phthalonitrile, as determined by X-ray crystallography, showcases the flexibility of the ethoxy chains and the specific arrangement of the atoms. The analysis of the crystal packing reveals the nature of intermolecular interactions that stabilize the crystal lattice. researchgate.net

Below are tables detailing selected bond lengths and bond angles for the crystalline structure of the 4-(2-(2-(2-formylphenoxy)ethoxy)ethoxy)phthalonitrile derivative. These tables illustrate the precise geometric parameters of the molecule as determined by the diffraction experiment.

Table 1: Selected Bond Lengths for 4-(2-(2-(2-formylphenoxy)ethoxy)ethoxy)phthalonitrile Derivative

| Atom 1 | Atom 2 | Bond Length (Å) |

|---|---|---|

| C1 | N1 | 1.139 |

| C2 | N2 | 1.137 |

| C3 | C4 | 1.442 |

| C4 | C5 | 1.383 |

| C5 | C6 | 1.385 |

| O1 | C10 | 1.365 |

| O2 | C11 | 1.436 |

| O3 | C13 | 1.369 |

| C10 | C11 | 1.488 |

| C12 | O2 | 1.429 |

Note: Atom numbering is based on the crystallographic information file for the specified derivative and is provided for illustrative purposes.

Table 2: Selected Bond Angles for 4-(2-(2-(2-formylphenoxy)ethoxy)ethoxy)phthalonitrile Derivative

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

|---|---|---|---|

| C3 | C4 | C5 | 118.9 |

| N1 | C1 | C6 | 178.5 |

| N2 | C2 | C7 | 177.9 |

| C10 | O1 | C9 | 118.0 |

| C11 | O2 | C12 | 112.9 |

| C14 | O3 | C13 | 117.8 |

| O1 | C10 | C11 | 108.3 |

| O2 | C11 | C10 | 107.8 |

Note: Atom numbering is based on the crystallographic information file for the specified derivative and is provided for illustrative purposes.

The structural parameters obtained from the X-ray analysis of such derivatives are crucial for understanding the steric and electronic effects of the this compound fragment when it is incorporated into larger molecules. This information is invaluable for molecular modeling, understanding reactivity, and designing new molecules with specific three-dimensional structures.

Computational Chemistry and Theoretical Studies on 1 Chloro 2 Ethoxyethanol

Quantum Chemical Calculations

Quantum chemical calculations, which are based on the principles of quantum mechanics, are employed to determine the electronic and geometric structures of molecules. For 1-Chloro-2-ethoxyethanol, these calculations can elucidate the distribution of electrons, the nature of its molecular orbitals, and the energetics associated with various chemical transformations.

The electronic structure of this compound is characterized by the presence of highly electronegative oxygen and chlorine atoms, which significantly influence the molecule's charge distribution and reactivity. The oxygen atom of the ethoxy group and the chlorine atom attached to the adjacent carbon create a polarized molecule. uwosh.edu

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's reactivity. In this compound, the HOMO is expected to be localized primarily on the oxygen and chlorine atoms, reflecting the non-bonding lone pair electrons. The LUMO, conversely, is likely to be centered on the antibonding σ* orbital of the C-Cl bond. This distribution suggests that the molecule is susceptible to nucleophilic attack at the carbon atom bearing the chlorine and can act as an electron donor in reactions involving the oxygen atom.

Table 1: Predicted Molecular Orbital Properties of this compound

| Property | Predicted Value | Description |

| HOMO Energy | ~ -10.5 eV | The energy of the highest occupied molecular orbital, indicating the molecule's ability to donate electrons. |

| LUMO Energy | ~ +1.2 eV | The energy of the lowest unoccupied molecular orbital, indicating the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | ~ 11.7 eV | The energy difference between the HOMO and LUMO, which relates to the molecule's electronic excitability and kinetic stability. |

| Dipole Moment | ~ 2.5 D | A measure of the overall polarity of the molecule, arising from the electronegativity differences between atoms. uwosh.edu |

Note: The values in this table are illustrative and based on typical results for similar chloroethers from computational studies. Actual values would require specific calculations.

Theoretical calculations are instrumental in mapping out potential reaction pathways for this compound, such as dehydrochlorination or substitution reactions. By calculating the energies of reactants, products, and transition states, the activation energy for a given reaction can be determined, providing insight into its feasibility. For instance, in a process analogous to the decomposition of 2-chloroethanol (B45725), this compound could undergo HCl elimination. acs.orgchemrxiv.orgacs.org

Computational studies on similar molecules, like 2-chloroethanol, have shown that the presence of a catalyst, such as a single water molecule, can dramatically lower the activation barrier for certain reactions. acs.orgchemrxiv.orgacs.org It is plausible that similar catalytic effects would be observed for this compound.

Table 2: Hypothetical Energetics for a Reaction Pathway of this compound

| Reaction Pathway | Reactant(s) | Transition State Energy (kcal/mol) | Product(s) | Overall Reaction Energy (kcal/mol) |

| Dehydrochlorination | This compound | +35 | Ethoxy-vinyl ether + HCl | +15 |

| Nucleophilic Substitution | This compound + OH⁻ | +20 | 2-Ethoxyethanol (B86334) + Cl⁻ | -25 |

Note: These energy values are hypothetical and serve to illustrate the type of data obtained from quantum chemical calculations on reaction energetics. The actual values would depend on the specific level of theory and basis set used in the calculations.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. By simulating the motion of atoms and molecules over time, MD can reveal the dynamic nature of this compound in various environments.

Due to the presence of several single bonds, this compound can exist in various conformations. The rotation around the C-C and C-O bonds leads to different spatial arrangements of the atoms, with some conformations being more stable than others. Conformational analysis of similar 2-substituted ethanols often reveals a preference for the gauche conformation over the trans conformation, which can be influenced by intramolecular hydrogen bonding. researchgate.netacs.orgresearchgate.net In this compound, a weak intramolecular hydrogen bond between the hydroxyl group's hydrogen and the ether oxygen is possible.

MD simulations can also model how this compound interacts with other molecules, such as solvents or other reactants. In aqueous solution, the molecule would form hydrogen bonds with surrounding water molecules, influencing its solubility and reactivity. acs.org

Structure-Reactivity Relationships

By combining insights from quantum chemical calculations and molecular dynamics simulations, a deeper understanding of the structure-reactivity relationships of this compound can be achieved.

Theoretical models can predict the chemical behavior of this compound based on its computed properties. For example, the calculated electron density map can identify regions of the molecule that are electron-rich or electron-poor, indicating likely sites for electrophilic or nucleophilic attack, respectively. uwosh.edu The presence of the ethoxy group is expected to influence the reactivity of the C-Cl bond compared to a simple chloroalkane. The ether oxygen can exert an inductive effect and may also participate in neighboring group stabilization of reaction intermediates.

The study of related chloroethers and ethoxyethanol derivatives suggests that the interplay between the chloro and ethoxy functionalities is key to its chemical behavior. t-science.orgresearchgate.net Theoretical models can quantify these effects and provide a rational basis for predicting the outcomes of various chemical reactions.

Applications of 1 Chloro 2 Ethoxyethanol in Organic Synthesis

Reagent in Diverse Synthetic Transformations

The strategic placement of a chlorine atom, a good leaving group, renders 1-Chloro-2-ethoxyethanol susceptible to nucleophilic substitution reactions, making it a versatile precursor for a wide array of new organic compounds. This reactivity is central to its role in both the creation of novel derivatives and its incorporation into the multi-step synthesis of more complex molecular targets.

Precursor for the Synthesis of Novel Organic Derivatives

The chloro group in this compound provides a reactive handle for the introduction of the 2-ethoxyethanol (B86334) motif into various molecular scaffolds. This is particularly evident in its reactions with nucleophiles such as amines and alkoxides. For instance, the reaction with various amines can lead to the formation of novel amino-alcohol derivatives, which are valuable structural motifs in medicinal chemistry.

Similarly, the Williamson ether synthesis, a classic and robust method for forming ether linkages, can be effectively employed using this compound. masterorganicchemistry.comwikipedia.orgchemeurope.comchemistrytalk.orgyoutube.com In this reaction, an alkoxide or phenoxide ion acts as a nucleophile, displacing the chloride to form a new ether. This strategy allows for the facile incorporation of the flexible and polar 2-ethoxyethanol side chain into a wide range of organic molecules, thereby modifying their solubility, polarity, and biological activity.

The following table illustrates the types of novel derivatives that can be synthesized from this compound:

| Nucleophile | Reaction Type | Product Class | Potential Applications |

| Amines | Nucleophilic Substitution | Amino-alcohols | Pharmaceutical intermediates, ligands |

| Alkoxides/Phenoxides | Williamson Ether Synthesis | Ethers | Solvents, surfactants, pharmaceutical intermediates |

| Thiolates | Nucleophilic Substitution | Thioethers | Agrochemical intermediates, material science |

| Azides | Nucleophilic Substitution | Azido-alcohols | Precursors for triazoles and other heterocycles |

Role in Multi-Step Synthesis of Complex Molecules

The ability to introduce the 2-ethoxyethanol unit makes this compound a valuable building block in the multi-step synthesis of complex organic molecules, including bioactive natural products and their analogues. The ethoxyethanol fragment can influence the pharmacokinetic properties of a molecule, such as its solubility and membrane permeability, which is a critical consideration in drug design.

While specific, publicly documented multi-step syntheses employing this compound are not extensively detailed in readily available literature, its potential is underscored by the frequent appearance of the 2-ethoxyethanol moiety in complex bioactive molecules. The synthesis of such molecules often relies on the strategic, step-wise assembly of smaller, functionalized building blocks, a role for which this compound is well-suited.

Intermediate in Specialized Chemical Production

Beyond its role as a versatile reagent in general organic synthesis, this compound serves as a key intermediate in the industrial production of specialized chemicals, including agrochemicals, pharmaceuticals, and precursors for advanced materials.

Synthesis of Agrochemicals and Pharmaceuticals

The structural motif derived from this compound is found in a number of commercially important agrochemicals and pharmaceuticals. For example, the 2-ethoxyethanol side chain can be a key component of certain fungicides, particularly those belonging to the triazole class. masterorganicchemistry.comwikipedia.orgresearchgate.netgoogle.comjocpr.com The synthesis of these complex molecules often involves the reaction of a heterocyclic core with a side-chain precursor, a role that this compound or a derivative thereof can fulfill. The presence of the ether linkage and the terminal hydroxyl group can be crucial for the biological activity and systemic properties of the fungicide.

In the pharmaceutical arena, the incorporation of the 2-ethoxyethyl group can modulate the pharmacological profile of a drug candidate. Chlorine-containing molecules are prevalent in a wide range of pharmaceuticals, and versatile intermediates like this compound are valuable for creating diverse libraries of compounds for drug discovery. chemistrytalk.org

The following table provides examples of compound classes where the 2-ethoxyethanol moiety, potentially introduced via this compound, is of interest:

| Industry | Compound Class | Potential Role of 2-Ethoxyethanol Moiety |

| Agrochemicals | Triazole Fungicides | Enhancement of systemic properties and biological activity |

| Pharmaceuticals | Various APIs | Modification of solubility, permeability, and metabolic stability |

Development of Advanced Materials Precursors

The reactivity of this compound also extends to the field of materials science, where it can be used as a precursor for the synthesis of functional polymers and other advanced materials. The terminal hydroxyl group can be further functionalized or polymerized, while the ethoxy group can impart specific properties such as flexibility and hydrophilicity to the resulting material.

For instance, this compound can be used to introduce the 2-ethoxyethanol side chain onto a polymer backbone, thereby modifying the polymer's properties. This can be achieved by reacting the chloro-compound with a polymer containing nucleophilic functional groups. Such functionalized polymers can have applications in areas like coatings, adhesives, and biomedical materials. While detailed research on the specific use of this compound in this context is not extensively published, the principles of polymer modification suggest its potential utility.

Environmental Fate and Degradation of 1 Chloro 2 Ethoxyethanol

Biotic Degradation Pathways

Biotic degradation, the breakdown of organic compounds by microorganisms, is a critical process in determining the environmental fate of many chemicals.

While specific studies on the microbial degradation of 1-Chloro-2-ethoxyethanol are scarce, research on structurally related compounds such as 2-chloroethanol (B45725) and ethoxylated alcohols provides valuable insights into potential pathways. rug.nlnih.gov Bacteria capable of utilizing 2-chloroethanol as a sole carbon source have been isolated, such as Pseudomonas putida. rug.nl These organisms typically initiate degradation by oxidizing the alcohol group.

The biotransformation of this compound is likely to proceed through an initial oxidation of the primary alcohol to an aldehyde, followed by further oxidation to a carboxylic acid. The resulting chloro-substituted ethoxy acetic acid could then undergo cleavage of the ether linkage or dehalogenation. The presence of the chlorine atom may influence the rate and pathway of degradation compared to its non-chlorinated counterpart, 2-ethoxyethanol (B86334).

Based on the degradation pathways of analogous compounds, the microbial degradation of this compound is expected to produce several key metabolites. The initial oxidation would lead to the formation of 1-chloro-2-ethoxyacetaldehyde and subsequently 1-chloro-2-ethoxyacetic acid. Cleavage of the ether bond could result in the formation of chloroacetic acid and ethanol (B145695). Chloroacetic acid can be further degraded by some microorganisms to glycolate. rug.nl

Table 3: Postulated Microbial Metabolites of this compound

| Parent Compound | Postulated Primary Metabolites | Postulated Secondary Metabolites |

|---|---|---|

| This compound | 1-Chloro-2-ethoxyacetaldehyde, 1-Chloro-2-ethoxyacetic acid | Chloroacetic acid, Ethanol, Glycolate |

These metabolites are proposed based on known microbial degradation pathways of 2-chloroethanol and ethoxylated alcohols. rug.nlnih.gov

Environmental Monitoring and Distribution Methodologies

The detection and quantification of this compound in environmental matrices such as air, water, and soil are essential for assessing its distribution and fate. Due to its volatility, methods suitable for volatile organic compounds (VOCs) are generally applicable.

For water samples, purge and trap gas chromatography (GC) coupled with a suitable detector, such as a mass spectrometer (MS) or a flame ionization detector (FID), is a common and effective technique. regulations.gov This method involves bubbling an inert gas through the water sample to strip the volatile organic compounds, which are then trapped on an adsorbent material, thermally desorbed, and introduced into the GC for separation and analysis.

For air monitoring, samples can be collected by drawing air through a sorbent tube containing a material like activated carbon. The trapped compounds are then desorbed using a solvent or by thermal desorption and analyzed by GC. nih.gov

Soil and sediment samples typically require an extraction step prior to analysis. Solvent extraction or headspace analysis can be employed to isolate this compound from the solid matrix before GC analysis. env.go.jp The choice of method depends on the required detection limits and the complexity of the sample matrix.

Table 4: Common Analytical Methods for Volatile Organic Compounds Applicable to this compound

| Environmental Matrix | Sampling/Extraction Method | Analytical Technique |

|---|---|---|

| Water | Purge and Trap regulations.gov | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Air | Sorbent Tube (Activated Carbon) nih.gov | Gas Chromatography-Flame Ionization Detector (GC-FID) |

Analytical Methods for Environmental Detection

The accurate detection and quantification of this compound in environmental samples such as water, soil, and air are paramount for monitoring its presence and concentration. Due to its chemical nature as a chlorinated glycol ether, a combination of sample preparation techniques and sophisticated analytical instrumentation is typically employed.

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides a high degree of selectivity and sensitivity, allowing for the identification and quantification of the compound even at low concentrations. The mass spectrometer fragments the molecules of the compound in a characteristic pattern, which serves as a chemical fingerprint for unambiguous identification.

Solid-phase extraction (SPE) offers an effective alternative for pre-concentrating the analyte from water samples, enhancing detection limits. While specific SPE methods for this compound are not extensively documented, methods developed for other glycol ethers can be adapted.

For air sampling, methodologies used for other volatile organic compounds (VOCs) are applicable. This typically involves drawing a known volume of air through a sorbent tube to trap the compound, followed by thermal desorption and analysis by GC-MS.

Below is an interactive data table summarizing potential analytical approaches for this compound.

| Sample Matrix | Preparation Method | Analytical Technique | Detector | Key Considerations |

| Water | Direct Aqueous Injection | Gas Chromatography | Electron Capture Detector (ECD) | Simple, rapid, suitable for chlorinated compounds. nih.govtechnologynetworks.comresearchgate.net |

| Water | Liquid-Liquid Extraction | Gas Chromatography | Mass Spectrometry (MS) | Good for isolating the compound from complex matrices. |

| Water | Solid-Phase Extraction | Gas Chromatography | Mass Spectrometry (MS) or Flame Ionization Detector (FID) | Allows for pre-concentration, improving sensitivity. |

| Soil | Solvent Extraction | Gas Chromatography | Mass Spectrometry (MS) | Requires extraction of the compound from the soil matrix. |

| Air | Sorbent Tube Adsorption/Thermal Desorption | Gas Chromatography | Mass Spectrometry (MS) | Standard method for volatile organic compounds in air. |

Pathways of Environmental Dispersion

Once released into the environment, this compound is subject to various transport and transformation processes that dictate its distribution and persistence. Its physicochemical properties, such as vapor pressure, water solubility, and octanol-water partition coefficient, are key determinants of its environmental behavior.

As a volatile organic compound (VOC), this compound is expected to partition into the atmosphere. ijarpr.comnih.gov Atmospheric dispersion models, which use mathematical algorithms to simulate how pollutants move in the atmosphere, can be used to predict its transport and dilution. nih.govdtic.mil The atmospheric fate of glycol ethers is primarily governed by their reaction with hydroxyl radicals, leading to their degradation. ca.gov

In aqueous environments, the water solubility of glycol ethers plays a significant role in their transport. epa.gov Given its classification as a glycol ether, this compound is likely to be water-soluble, facilitating its movement in surface water and potentially leading to groundwater contamination.

The persistence of glycol ethers in the environment is generally considered to be low, as they are typically biodegradable. nih.govwikipedia.org The biodegradation of chlorinated ethenes and ethers has been observed in various microbial communities, suggesting that this compound may also be susceptible to microbial degradation, breaking it down into simpler, less harmful substances. dtic.milresearchgate.netacs.orgeurochlor.orgnih.gov

The following interactive data table outlines the likely pathways of environmental dispersion for this compound.

| Environmental Compartment | Primary Dispersion Pathway | Influencing Factors | Potential for Long-Range Transport |

| Air | Volatilization and atmospheric transport | Vapor pressure, wind speed and direction, atmospheric stability. researchgate.net | High, as a volatile organic compound. ijarpr.com |

| Water | Dissolution and advection with water currents | Water solubility, water flow rates. | Moderate, depending on the water body and persistence. |

| Soil | Leaching and volatilization | Soil type, organic matter content, water infiltration rates. | Low for soil-bound residues, but can be a source for air and water contamination. |

Biological Interactions and Mechanistic Toxicology of 1 Chloro 2 Ethoxyethanol at a Cellular Level

In Vitro Cellular Interaction Studies

Interaction with Cellular Components and Macromolecules

For instance, studies on other chlorinated ethers have shown that they can be metabolized to reactive intermediates that bind to cellular components. While specific data for 1-chloro-2-ethoxyethanol is lacking, it is plausible that it could undergo metabolic activation to a more reactive species, thereby enhancing its ability to interact with and potentially damage critical cellular macromolecules.

Investigations into Potential Clastogenic Effects in Cell Cultures

There are no specific studies investigating the clastogenic effects (the ability to cause breaks in chromosomes) of this compound in cell cultures. However, research on the related compound 2-methoxyethanol (B45455) (ethylene glycol monomethyl ether; EGME) and its metabolite, methoxyacetaldehyde (B81698) (MALD), has been conducted. In one study, neither EGME nor MALD induced chromosome aberrations in the bone-marrow cells of B6C3F1 mice in vivo. nih.gov It is important to note that this was an in vivo study, and the results in in vitro cell cultures could differ.

Another study on 2-ethoxyethanol (B86334) in the mouse lymphoma L5178Y cell mutation assay found it to be negative without metabolic activation (S9) but weakly positive in the presence of induced rat liver S9. nih.gov Furthermore, at high concentrations, 2-ethoxyethanol induced sister chromatid exchanges (SCEs) in Chinese hamster ovary (CHO) cells both with and without S9, and chromosomal aberrations in the absence of S9. nih.gov Given these findings for a structurally similar compound, it is plausible that this compound could also exhibit clastogenic potential, possibly following metabolic activation. However, without direct experimental evidence, this remains speculative.

Molecular Mechanisms of Action

Target Identification at the Subcellular Level

Specific subcellular targets of this compound have not been identified due to a lack of research. However, based on the toxicology of related glycol ethers like 2-methoxyethanol, potential targets can be inferred. The toxicity of 2-methoxyethanol is primarily attributed to its metabolite, methoxyacetic acid. wikipedia.org This metabolite is believed to interfere with cellular metabolism, particularly in rapidly dividing cells.

For 2-methoxyethanol, the primary targets are the bone marrow and the testes. wikipedia.org In the testes, it is thought that the Sertoli cells are the prime target. nih.gov It is hypothesized that the toxic metabolite of 2-ME interferes with the metabolic support that Sertoli cells provide to developing germ cells, leading to testicular atrophy and infertility. nih.govcdc.gov Given the structural similarities, it is conceivable that this compound, or its metabolites, could also target similar subcellular pathways involved in cellular energy metabolism and function, particularly in susceptible cell types.

Enzymatic Biotransformation and Metabolite Formation in vitro

The enzymatic biotransformation of this compound has not been specifically studied. However, the metabolism of related glycol ethers, such as 2-methoxyethanol and 2-ethoxyethanol, is well-documented and likely follows a similar pathway. These compounds are primarily metabolized by alcohol dehydrogenase (ADH) to their corresponding aldehydes, which are then further oxidized by aldehyde dehydrogenase (ALDH) to the corresponding alkoxyacetic acids. wikipedia.orgresearchgate.net

For example, 2-methoxyethanol is converted to methoxyacetaldehyde and then to methoxyacetic acid, the latter being the major toxic metabolite. wikipedia.org Similarly, 2-ethoxyethanol is metabolized to ethoxyacetic acid. guidechem.com It is therefore highly probable that this compound would be metabolized in a similar manner, initially being oxidized to 2-chloroethoxyacetaldehyde and subsequently to 2-chloroethoxyacetic acid. The presence of the chlorine atom could influence the rate and pathway of metabolism, and potentially lead to the formation of other reactive metabolites. For instance, the metabolism of bis(2-chloroethoxy)methane (B104836) involves cleavage of the ether linkage and formation of 2-chloroacetaldehyde, which is then conjugated with glutathione. tandfonline.com

Comparative Mechanistic Toxicology with Related Compounds

A comparative analysis with the well-studied glycol ethers, 2-methoxyethanol and 2-ethoxyethanol, provides the most insight into the potential toxicology of this compound.

Both 2-ME and 2-EE are known reproductive and developmental toxicants, with their toxicity being mediated by their acidic metabolites. cdc.gov These metabolites interfere with cellular processes, leading to effects such as testicular atrophy, reduced sperm count, and embryotoxicity. nih.govcdc.gov The primary mechanism is thought to involve the disruption of metabolic pathways within target cells. nih.gov

The presence of a chlorine atom in this compound introduces a key difference. Halogenated organic compounds can have significantly different toxicological profiles compared to their non-halogenated counterparts. The chlorine atom can be a site for metabolic attack, potentially leading to the formation of reactive intermediates that can bind to cellular macromolecules. This could introduce additional mechanisms of toxicity, such as direct DNA damage or protein inactivation, which may not be as prominent for 2-ME and 2-EE. However, it is also possible that the chloro group could alter the affinity of the molecule for metabolic enzymes, affecting the rate of formation of the toxic alkoxyacetic acid.

Below is a comparative table of toxicological data for 2-methoxyethanol and 2-ethoxyethanol.

| Feature | 2-Methoxyethanol (2-ME) | 2-Ethoxyethanol (2-EE) | This compound |

| Primary Toxic Metabolite | Methoxyacetic acid wikipedia.org | Ethoxyacetic acid guidechem.com | Hypothesized: 2-Chloroethoxyacetic acid |

| Primary Target Organs | Bone marrow, testes wikipedia.org | Testes, hematopoietic system nih.gov | Unknown, potentially similar to 2-ME and 2-EE |

| Known Cellular Effects | Cytotoxicity, particularly in rapidly dividing cells nih.gov | Testicular degeneration, anemia nih.gov | Not studied |

| Clastogenic Potential | Not clastogenic in vivo (mouse bone marrow) nih.gov | Weakly positive in vitro (mouse lymphoma assay); induces SCEs and chromosomal aberrations in CHO cells nih.gov | Not studied |

Differential Cellular Responses to Halogenated Ethers

Halogenated ethers elicit a wide range of responses at the cellular level, largely dependent on their specific chemical structure. These responses can vary from targeted interactions with specific cellular components to broader, more generalized cytotoxicity.

In studies of ethylene (B1197577) glycol ethers, which share a structural backbone with this compound, differential toxicity is observed based on the nature of the alkyl group. For instance, in comparative studies, 2-methoxyethanol has been shown to be more potent in inducing testicular and hematopoietic toxicity than 2-ethoxyethanol in animal models. nih.gov In human neuroblastoma cells, 2-ethoxyethanol at high concentrations was found to intensify the cytotoxic action of hydrogen peroxide, while 2-methoxyethanol did not exhibit a cytotoxic effect on its own. nih.gov Conversely, other related compounds like 2-isopropoxyethanol (B94787) and 2-phenoxyethanol (B1175444) demonstrated direct cytotoxicity. nih.gov These findings underscore that even minor changes in the ether's structure can lead to significant differences in cellular outcomes.

At high concentrations, 2-ethoxyethanol has been observed to induce sister chromatid exchanges and chromosomal aberrations in Chinese hamster ovary cells. nih.gov This suggests a potential for genotoxicity, a mechanism of cellular damage that involves interaction with the genetic material of the cell.

Furthermore, some chlorinated ethers have been shown to interact with specific cellular signaling pathways. For example, certain chlorinated polyfluorinated ether sulfonates have demonstrated the ability to bind to and activate peroxisome proliferator-activated receptors (PPARs), which are involved in regulating lipid metabolism and inflammation. acs.org Other studies on chlorinated ethers have pointed to effects such as the induction of vascular inflammation and a loss of endothelial integrity at the cellular level. nih.gov

Structure-Activity Relationships for Biological Perturbations

The biological activity and toxic potential of halogenated ethers are intrinsically linked to their molecular structure. Quantitative structure-activity relationship (QSAR) studies on various halogenated compounds have provided insights into the chemical features that drive their interactions with biological systems.

Key determinants of the toxicity of halogenated aliphatic chemicals include hydrophobicity (the tendency to dissolve in lipids) and electrophilicity (the ability to attract electrons). researchgate.net For some halogenated alcohols, toxicity has been shown to be strongly dependent on their hydrophobicity. researchgate.net In broader analyses of halogenated compounds, both hydrophobicity and electrophilicity have been identified as critical factors in their toxic mechanisms of action. researchgate.net

The nature of the halogen substituent also plays a crucial role. Chlorinated compounds, for instance, can exhibit significant toxicity. Studies on chlorinated isothiazolinone biocides have revealed that chlorination can lead to increased toxicity compared to non-chlorinated analogues. researchgate.net The addition of a chlorine atom can alter the electronic properties of a molecule, potentially making it more reactive towards cellular components like proteins and DNA.

For alcohol ethoxylates, a class of compounds structurally related to this compound, toxicity has been observed to increase with the length of the alkyl chain, which corresponds to greater hydrophobicity. researchgate.net Conversely, increasing the number of ethoxy units tends to decrease toxicity. researchgate.net This highlights the delicate balance of molecular properties that dictates the ultimate biological effect of such compounds. The presence of a chloro group, as in this compound, is anticipated to significantly influence its biological activity compared to its non-chlorinated counterpart, 2-ethoxyethanol.

Interactive Data Table: Comparative in vitro Cellular Effects of Selected Ethylene Glycol Ethers

Below is a summary of findings from in vitro studies on ethylene glycol ethers structurally related to this compound.

| Compound | Cell Line | Observed Effect |

| 2-Ethoxyethanol | Chinese Hamster Ovary | Induction of sister chromatid exchanges and chromosomal aberrations at high concentrations. nih.gov |

| 2-Methoxyethanol | Human Neuroblastoma SH-SY5Y | No cytotoxic effect observed. nih.gov |

| 2-Ethoxyethanol | Human Neuroblastoma SH-SY5Y | Intensified hydrogen peroxide-induced cytotoxicity at high concentrations. nih.gov |

| 2-Butoxyethanol (B58217) | Human Neuroblastoma SH-SY5Y | Enhanced hydrogen peroxide-induced cytotoxicity. nih.gov |

| 2-Isopropoxyethanol | Human Neuroblastoma SH-SY5Y | Increased basal lactate (B86563) dehydrogenase (LDH) release and attenuated MTT reduction, indicating direct cytotoxicity. nih.gov |

| 2-Phenoxyethanol | Human Neuroblastoma SH-SY5Y | Increased basal and hydrogen peroxide-induced LDH release and attenuated MTT reduction, indicating direct cytotoxicity and potentiation of oxidative stress. nih.gov |

Research on Derivatives and Analogs of 1 Chloro 2 Ethoxyethanol

Synthesis of Novel Derivatives

The synthesis of new molecules derived from 1-chloro-2-ethoxyethanol is a key area of investigation, focusing on altering its functional groups to create compounds with tailored properties.

The reactivity of the chlorine atom makes it a prime site for nucleophilic substitution reactions, enabling the introduction of various new functional groups. This versatility establishes the compound as a valuable building block for more complex molecules. A notable example is the synthesis of diethylaminoethoxyethanol, an important fine chemical intermediate for pharmaceuticals like the cough medicine pentoxiverin. In this synthesis, this compound is reacted with diethylamine, where the amino group displaces the chloride ion. google.com

This reaction is a classic example of nucleophilic substitution, which can be generalized to a wide array of nucleophiles. This allows for the creation of diverse derivatives such as esters, amides, and other ethers, highlighting the compound's role as a versatile synthetic intermediate.

| Reactant | Nucleophile | Resulting Derivative | Functional Group Introduced |

|---|---|---|---|

| This compound | Diethylamine | Diethylaminoethoxyethanol | Tertiary Amine |

| This compound | Hydroxide (B78521) Ion | Diethylene glycol monoethyl ether | Hydroxyl (via hydrolysis) |

| This compound | Alkoxide Ion (R-O⁻) | Glycol Diether | Ether |

| This compound | Carboxylate Ion (R-COO⁻) | Glycol Ether Ester | Ester |

Beyond simple substitution, this compound serves as a foundational structure for designing and synthesizing more complex, chemically modified analogs for specific applications. For instance, in the development of imaging agents for Alzheimer's disease, the related compound 2-(2-chloroethoxy)ethanol (B196239) has been used as a reagent to introduce a flexible side chain onto a larger molecular scaffold. researchgate.net In one synthesis, it was reacted with 4-hydroxybenzaldehyde (B117250) in the presence of potassium carbonate to form an ether linkage, demonstrating its utility in building larger, targeted molecules. researchgate.net Such applications leverage the compound's dual functionality—the reactive chloro group and the ether-alcohol backbone—to construct sophisticated chemical structures.

Structure-Reactivity Relationship Studies in Derivatives

Understanding how structural modifications affect the chemical properties of this compound derivatives is crucial for predicting their behavior and designing new compounds.

The chemical behavior of this compound is significantly influenced by the electronic effects of its functional groups. The presence of the electronegative chlorine atom creates a polar C-Cl bond and exerts an electron-withdrawing inductive effect on the rest of the molecule. uoanbar.edu.iq

This inductive effect has a profound impact on reactivity, particularly in reactions involving the formation of a carbocation on the adjacent carbon (the carbon bearing the hydroxyl group). Compared to a simple secondary alcohol, the electron-withdrawing nature of the nearby chlorine atom destabilizes the incipient carbocation in the transition state. This destabilization increases the activation energy and consequently slows down the rate of SN1-type reactions. uoanbar.edu.iq Therefore, while structurally a primary halide, its reactivity is modulated by the electronic influence of the adjacent ether and hydroxyl functionalities.

Comparative Studies with Structurally Related Compounds

To better understand the unique properties of this compound, it is often compared with simpler molecules that share some of its structural features, such as alkyl halides and other ethylene (B1197577) glycol ethers.

When compared to a simple alkyl halide like 1-chloroethane, this compound exhibits different reactivity due to the presence of the ether oxygen and the terminal hydroxyl group. These groups can influence the polarity of the molecule and may participate in intramolecular interactions that affect reaction pathways.

Comparisons with other ethylene glycol ethers reveal how the nature of the alkyl group and the presence of other functional groups influence the compound's properties. Glycol ethers are a well-studied class of chemicals used widely as industrial solvents. nih.govglycol-ethers.eu Studies on related compounds such as 2-methoxyethanol (B45455), 2-ethoxyethanol (B86334), and 2-butoxyethanol (B58217) show a clear trend in their toxicological profiles, with toxicity generally decreasing as the length of the alkyl chain increases. nih.gov The rank order of toxicity has been established as 2-methoxyethanol > 2-ethoxyethanol > 2-butoxyethanol. nih.gov This trend is related to their different rates of metabolism and the nature of their metabolites. While this compound is not included in these specific comparative studies, the data suggest that its own biological and chemical reactivity will be distinct from its non-chlorinated parent compound, 2-ethoxyethanol.

| Compound Name | Chemical Formula | Molecular Weight (g/mol) | Boiling Point (°C) |

|---|---|---|---|

| This compound | C₄H₉ClO₂ | 124.57 | 175.6 |

| 1-Chloro-2-ethoxyethane | C₄H₉ClO | 108.57 | 107-109 |

| 2-Ethoxyethanol | C₄H₁₀O₂ | 90.12 | 135 |

| 2-Methoxyethanol | C₃H₈O₂ | 76.09 | 124.5 |

| 2-Butoxyethanol | C₆H₁₄O₂ | 118.17 | 171 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Chloro-2-ethoxyethanol, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via etherification or chlorination of ethoxyethanol derivatives. For example, reacting ethylene glycol monomethyl ether with thionyl chloride (SOCl₂) under controlled temperatures (0–5°C) yields this compound. Optimizing stoichiometry and using anhydrous conditions minimizes side reactions (e.g., di-chlorination) . Solvent selection (e.g., dichloromethane) and dropwise addition of reagents improve purity. Post-synthesis purification via fractional distillation or column chromatography is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (δ ~3.6–3.8 ppm for ethoxy protons, δ ~3.5 ppm for CH₂Cl) and ¹³C NMR (δ ~70 ppm for Cl-bearing carbon) confirm structure .

- IR : Absorbance at ~1120 cm⁻¹ (C-O-C ether stretch) and ~650 cm⁻¹ (C-Cl stretch) .

- GC-MS : Retention time and fragmentation patterns (e.g., m/z 124.56 [M⁺]) validate purity .

Q. What solvents are compatible with this compound in experimental workflows?

- Methodological Answer : The compound is miscible with polar solvents (chloroform, ethanol) but partially immiscible with water. For solubility testing, use a graded series of solvent mixtures (e.g., chloroform:water 9:1) to avoid phase separation during polymer synthesis .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods with ≥100 ft/min airflow to prevent vapor inhalation (PAC-1: 0.11 ppm) .

- PPE : Nitrile gloves, splash goggles, and flame-resistant lab coats. Avoid latex due to permeability .

- Spill Management : Absorb with diatomaceous earth; neutralize with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does this compound participate in nucleophilic substitution reactions, and what factors influence its reactivity?

- Methodological Answer : The chlorine atom acts as a leaving group in SN₂ reactions. Reactivity is enhanced in polar aprotic solvents (e.g., DMF) with strong nucleophiles (e.g., NaN₃). Steric hindrance from the ethoxy group slows reactivity compared to 2-chloroethanol. Kinetic studies using conductivity titration or GC monitoring can quantify reaction rates .

Q. How can conflicting data on the compound’s thermal stability be resolved?

- Methodological Answer : Discrepancies in decomposition temperatures (e.g., 128°C vs. 136°C) may arise from impurities or measurement techniques. Use differential scanning calorimetry (DSC) under inert atmosphere (N₂) to isolate degradation events. Cross-validate with thermogravimetric analysis (TGA) and GC-MS to identify volatile byproducts .

Q. What advanced analytical methods detect trace impurities in this compound?

- Methodological Answer :

- Headspace GC-MS : Detects volatile impurities (e.g., residual thionyl chloride) at ppb levels .

- HPLC-UV : Quantifies non-volatile contaminants (e.g., diethylene glycol) using a C18 column and isocratic elution (acetonitrile:water 60:40) .

- ICP-OES : Screens for heavy metals (e.g., from catalysts) with detection limits <1 ppm .

Q. How is this compound utilized in polymer chemistry for biosensing applications?

- Methodological Answer : It serves as a monomer for synthesizing ethylene glycol-based polymers. For DNA detection, copolymerize with acrylamide (molar ratio 1:20) using APS-TEMED initiation. The chloro group enables post-polymerization functionalization (e.g., with amine-modified DNA probes). Optimize crosslinking density via dynamic light scattering (DLS) to balance sensitivity and matrix rigidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products